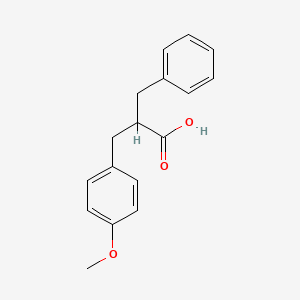
2-Benzyl-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O3 It is a derivative of propanoic acid, featuring a benzyl group and a methoxyphenyl group attached to the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzyl-3-(4-methoxyphenyl)propanoic acid involves the reaction of benzyl chloride with 4-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Benzyl-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the benzyl group.
4-Benzyloxy-3-methoxyphenylacetic acid: Similar functional groups but different overall structure.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar backbone but with a hydroxyl group instead of a methoxy group
Uniqueness
2-Benzyl-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-benzyl-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O3/c1-20-16-9-7-14(8-10-16)12-15(17(18)19)11-13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3,(H,18,19) |
Clé InChI |
HMLWWSKYXBGOMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















